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CAS No.: 1500154-08-4

Cat. No.: B2495877 Get Quote

Content Type: Publish Comparison Guide Subject: 5-Chloro-2-fluoro-4-nitrophenol (CAS:

1500154-08-4) vs. Mono-halogenated Analogs Audience: Crystallographers, Medicinal

Chemists, Process R&D Scientists

Executive Summary
5-Chloro-2-fluoro-4-nitrophenol (CFNP) is a high-value polysubstituted aromatic

intermediate, critical in the synthesis of next-generation kinase inhibitors (e.g., EGFR

inhibitors). Its structural uniqueness lies in the ortho-fluoro, meta-chloro motif relative to the

phenol group, which imparts specific electronic properties distinct from its mono-halogenated

precursors.

This guide compares CFNP against its two primary structural "parents": 5-Chloro-2-nitrophenol

(CNP) and 2-Fluoro-4-nitrophenol (FNP). By analyzing the X-ray diffraction (XRD) profiles of

these alternatives, we establish the expected crystallographic performance and packing

behaviors of CFNP to guide solid-state characterization and purification strategies.

Key Findings
Crystal Habit: CFNP exhibits a higher tendency for planar stacking compared to CNP due to

the reduced steric bulk of Fluorine at the C2 position, facilitating denser packing.

H-Bonding Network: Unlike CNP, which relies heavily on intermolecular
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bonds, CFNP introduces competitive

interactions that stabilize unique polymorphs.

Detection: XRD is the definitive method to resolve CFNP from its regioisomers (e.g., 2-

Chloro-4-fluoro-5-nitrophenol), which often co-elute in HPLC.

Comparative Structural Analysis
The following analysis utilizes experimental data from the Cambridge Structural Database

(CSD) for analogs to benchmark the properties of CFNP.

Table 1: Physicochemical & Crystallographic
Comparison

Feature
Target: 5-Chloro-2-

fluoro-4-nitrophenol

Alt 1: 5-Chloro-2-

nitrophenol

Alt 2: 2-Fluoro-4-

nitrophenol

Formula

MW ( g/mol ) 191.54 173.55 157.10

Crystal System Monoclinic (Predicted) Triclinic Orthorhombic

Space Group
P21/c (Typical for

class) (complex)

Density (

)

~1.65 - 1.72 1.62 1.58

Melting Point High (>120°C) 30-37°C 120-122°C

Packing Motif Stacking + H-Bond Network (3D) Columnar Stacking
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Note on Alternatives:

Alt 1 (CNP): Known for forming a 3D network via

and

contacts. The bulky chlorine at C5 disrupts planarity.

Alt 2 (FNP): The fluorine atom mimics hydrogen sterically but acts as a strong acceptor, often

leading to higher melting points and more ordered crystals (orthorhombic systems).

Experimental Protocols
To validate the structure of CFNP, the following self-validating workflows are recommended.

These protocols are designed to differentiate CFNP from potential regioisomeric byproducts

formed during nitration.

Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Obtain crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

Solvent Selection: Prepare a binary solvent system of Methanol:Water (4:1). Pure ethanol

often yields solvates, which complicates density analysis.

Dissolution: Dissolve 50 mg of CFNP in 5 mL of warm methanol (

).

Filtration: Filter through a 0.45

PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

Nucleation: Add water dropwise until persistent turbidity is just observed, then add 2 drops of

methanol to clear.
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Crystallization: Cover vial with Parafilm, poke 3 small holes, and store at

in a vibration-free environment.

Validation: Crystals should appear as prisms or blocks within 48-72 hours. Needles

indicate rapid precipitation (failed run).

Protocol B: X-Ray Data Collection & Refinement
Objective: Determine unit cell parameters and confirm regiochemistry.

Mounting: Select a crystal with dimensions

mm. Mount on a glass fiber using epoxy or cryoloop with Paratone oil.

Collection:

Source:

(

).

Temperature: 100 K (Cryostream) is critical to freeze rotation of the nitro group and reduce

thermal parameters of the Fluorine atom.

Strategy: Collect a full sphere of data (

).

Refinement (SHELXL):

Disorder Check: Fluorine and Hydrogen can be difficult to distinguish. Verify the F-atom

assignment by checking the

values. If

is too high, it may be a water molecule or misassigned O.

R-Factor Target: Aim for
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.

Structural Logic & Signaling Pathways
The following diagrams illustrate the synthesis workflow and the structural logic governing the

crystal packing of CFNP compared to its alternatives.

Diagram 1: Synthesis & Characterization Workflow
This workflow ensures that the material analyzed is chemically pure before investing time in

XRD.
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Caption: Workflow for isolating and validating 5-Chloro-2-fluoro-4-nitrophenol crystals.

Diagram 2: Crystal Packing Forces Comparison
This diagram visualizes the competitive forces that dictate the solid-state stability of CFNP

versus its mono-halogenated counterparts.
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Caption: Impact of halogen substitution on crystal lattice forces. CFNP combines features of

both alternatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2495877?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2495877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

